molecular formula C9H10N2O4 B1342067 2-[Methyl(2-nitrophenyl)amino]acetic acid CAS No. 31918-24-8

2-[Methyl(2-nitrophenyl)amino]acetic acid

Cat. No. B1342067
CAS RN: 31918-24-8
M. Wt: 210.19 g/mol
InChI Key: YGAUDDLPJMAILT-UHFFFAOYSA-N
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Description

2-[Methyl(2-nitrophenyl)amino]acetic acid is a chemical compound that is part of a broader class of organic compounds containing a nitrophenyl moiety. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The papers provided discuss various related compounds and their synthesis, which can shed light on the methods and challenges associated with synthesizing such chemicals.

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, involves base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives . This method has been shown to be useful for creating a variety of compounds, including dihydropaullone, and can be further adapted to produce indoles and other indole-fused heterocycles. Another study describes the synthesis of (2-methyl-3-nitrophenyl)acetic acid, an important intermediate of Ropinirol, using 2-methyl-3-nitrobenzaldehyde as a starting material . This process involves ring closure and oxidation, highlighting a different approach to synthesizing nitrophenyl-acetic acid derivatives.

Molecular Structure Analysis

While the papers do not directly describe the molecular structure of 2-[Methyl(2-nitrophenyl)amino]acetic acid, they do provide insights into the structure of similar compounds. The presence of the nitro group and the acetic acid moiety in these compounds suggests that they would have similar reactivity and electronic properties. The molecular structure of these compounds is crucial for their potential biological activity and their reactivity in chemical synthesis.

Chemical Reactions Analysis

The electrochemical reduction of o-nitrophenylthioacetic derivatives is discussed in one of the papers . This study provides information on the reduction of esters in ammoniacal buffer, leading to the production of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. The electrochemical behavior of phenylhydroxylamines and azoxy compounds is also investigated, which is relevant to understanding the reactivity of nitrophenyl-acetic acid derivatives in reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[Methyl(2-nitrophenyl)amino]acetic acid can be inferred from related compounds. For instance, the synthesis of 2-(2-nitrophenoxy) acetic acid involves the use of 2-nitrophenol and methyl 2-chloroacetate, with potassium carbonate as a catalyst . The reaction conditions, such as temperature and the amount of sodium hydroxide, significantly affect the yield, indicating the sensitivity of these compounds to reaction conditions. These properties are important for the practical synthesis and application of the compound in industrial processes.

Scientific Research Applications

Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are pivotal in addressing water scarcity and the environmental accumulation of recalcitrant compounds. Research has shown that AOPs can effectively degrade acetaminophen (ACT) in aqueous media, generating various by-products including acetic acid. This study highlights the significance of understanding the degradation pathways, kinetics, and mechanisms of such compounds in AOPs, potentially contributing to enhanced treatment methodologies for pharmaceutical contaminants in water sources (Qutob et al., 2022).

Colorimetric Analysis in Clinical Pathology

The development of colorimetric methods for estimating biochemical compounds in clinical samples is an area of significant interest. Research on the use of aminoacetic acid in color reactions, specifically for acetoacetic acid estimation, underscores the chemical's utility in enhancing and stabilizing color production for diagnostic purposes. This application is critical in the routine estimation of acetoacetate in clinical settings, demonstrating the versatility of aminoacetic acid derivatives in biochemical analysis (Schilke & Johnson, 1965).

Environmental and Health Impacts of Herbicide Toxicity

The study of the environmental and health impacts of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has highlighted the critical need for understanding the toxicological profiles of chemical compounds. Through a scientometric review, this research provides insights into global trends and gaps in the study of 2,4-D toxicity and mutagenicity, emphasizing the importance of further research on the molecular biology, human exposure assessment, and degradation studies of herbicides. This underscores the broader implications of chemical toxicity studies in environmental science and public health (Zuanazzi et al., 2020).

properties

IUPAC Name

2-(N-methyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAUDDLPJMAILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602269
Record name N-Methyl-N-(2-nitrophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(2-nitrophenyl)amino]acetic acid

CAS RN

31918-24-8
Record name N-Methyl-N-(2-nitrophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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